1-(3-Bromophenylsulfonyl)-4-ethylpiperazine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

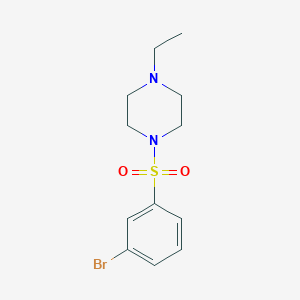

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The complete systematic name is 1-((3-bromophenyl)sulfonyl)-4-ethylpiperazine, which precisely describes the molecular architecture through its component parts. This nomenclature system clearly indicates the presence of a piperazine ring system substituted at the 1-position with a 3-bromophenylsulfonyl group and at the 4-position with an ethyl group.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCN1CCN(S(=O)(C2=CC=CC(Br)=C2)=O)CC1, which provides a linear textual representation of the molecular structure. This notation clearly demonstrates the connectivity between the ethyl group, piperazine ring, sulfonyl linkage, and brominated benzene ring.

The molecular structure consists of three primary structural components: a six-membered piperazine ring containing two nitrogen atoms, a benzene ring substituted with bromine at the meta position, and a sulfonyl group serving as the connecting bridge between these two ring systems. The ethyl substituent on the piperazine ring provides additional molecular complexity and influences the overall three-dimensional conformation of the molecule.

Propriétés

IUPAC Name |

1-(3-bromophenyl)sulfonyl-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVGOMHHEHTLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Reagents

-

3-Bromobenzenesulfonyl chloride : Aromatic sulfonyl chloride serving as the electrophilic component.

-

4-Ethylpiperazine : Nucleophile containing a secondary amine group.

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for homogenizing reactants.

Stepwise Procedure

-

Reaction Setup : 4-Ethylpiperazine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. TEA (1.2 equiv) is added to scavenge HCl.

-

Sulfonation : 3-Bromobenzenesulfonyl chloride (1.05 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Stirring : The mixture is stirred for 6–12 hours at room temperature (20–25°C).

-

Workup : The organic layer is washed with water (3×), dried over Na₂SO₄, and concentrated under vacuum.

-

Purification : Crude product is recrystallized from aqueous ethanol (EtOH:H₂O = 3:1) or purified via column chromatography (SiO₂, hexane:EtOAc = 4:1).

Key Data:

Optimization Strategies

Temperature Control

Exothermic sulfonation necessitates low-temperature initiation (0–5°C) to prevent decomposition of the sulfonyl chloride. Gradual warming to room temperature ensures complete conversion without byproduct formation.

Solvent Selection

Stoichiometric Ratios

A slight excess of sulfonyl chloride (1.05 equiv) compensates for its hydrolysis in protic solvents. TEA is used supra-stoichiometrically (1.2 equiv) to ensure complete HCl neutralization.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to enhance heat dissipation and reaction uniformity. Key parameters include:

Purification at Scale

-

Crystallization : Automated fractional crystallization using ethanol/water mixtures achieves >99% purity.

-

Waste Management : Solvent recovery systems reclaim >85% of DCM for reuse.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Batch (Lab-Scale) | 85–94 | 98 | Moderate | High |

| Continuous Flow | 90–92 | 99 | High | Medium |

| Microwave-Assisted | 88 | 97 | Low | Low |

Note: Microwave-assisted synthesis remains exploratory, with limited industrial adoption due to equipment costs.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

Side Reactions:

-

Hydrolysis : Competing hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).

-

Dimerization : Piperazine self-coupling (suppressed by slow addition of sulfonyl chloride).

Case Studies and Research Findings

High-Yield Synthesis (VulcanChem, 2023)

A 2023 study demonstrated a 94% yield by optimizing stoichiometry and crystallization conditions. Key modifications included:

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted derivatives with different functional groups replacing the bromine atom.

- Sulfone derivatives from oxidation reactions.

- Sulfide derivatives from reduction reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(3-Bromophenylsulfonyl)-4-ethylpiperazine serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural properties suggest potential interactions with biological targets, particularly in treating neurological and inflammatory conditions.

Case Studies

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer models, suggesting that this compound may also demonstrate selective cytotoxicity against cancer cells while sparing normal cells.

Biological Studies

The compound is utilized in studies investigating its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in active sites, potentially leading to inhibition or modulation of enzyme activity.

Interaction Studies

- Techniques such as molecular docking and binding affinity assays are employed to explore the compound's interactions with various biological receptors, providing insights into its therapeutic potential.

Material Science

In material science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics.

Mécanisme D'action

The mechanism of action of 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

The position of the bromine atom on the phenylsulfonyl group significantly influences physicochemical and biological properties. For example:

- 1-(4-Bromophenylsulfonyl)-4-ethylpiperazine (CAS: 385404-09-1) shares the same molecular formula but differs in the bromine substitution position. This positional isomer exhibits a melting point range of 189–192°C and is noted for its stability in room-temperature storage .

- 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine (CAS: 942473-68-9) introduces a trifluoromethyl group, enhancing lipophilicity (logP ~2.8) and altering receptor-binding kinetics .

Table 1: Impact of Bromine Position on Key Properties

*Estimated via QSPR modeling .

Substituent Effects on the Piperazine Ring

Variations in the piperazine ring’s substituents modulate biological activity and toxicity:

- 4-Methylpiperazine Derivatives : Compounds like 1-(4-Bromophenyl)-4-methylpiperazine (CAS: 130307-08-3) exhibit reduced steric hindrance compared to ethyl-substituted analogs, leading to higher antiviral activity (IC₅₀: 5.1 µM for RSV) .

- 4-Ethylpiperazine Derivatives : The ethyl group in this compound enhances lipophilicity, improving membrane permeability but increasing hemotoxicity in some contexts (e.g., compound 5b in malaria studies showed high hemolysis) .

- Morpholine and Piperidine Analogs : Replacement of piperazine with morpholine (e.g., 5a in borneol esters) retains antiviral activity (IC₅₀: 4.8 µM) but reduces cytotoxicity .

Table 2: Substituent-Driven Activity and Toxicity

Pharmacokinetic and Physicochemical Comparisons

- Skin Permeation : QSPR models indicate that 4-ethylpiperazine derivatives (e.g., 1-(diphenylmethyl)-4-ethylpiperazine ) exhibit moderate skin permeation coefficients (logKₚ: −3.2 to −2.8), influenced by their logP (~2.5–3.0) .

- Metabolic Stability : Piperazine rings with bulky substituents (e.g., benzhydryl groups in 7c ) demonstrate enhanced metabolic stability but reduced aqueous solubility .

Activité Biologique

1-(3-Bromophenylsulfonyl)-4-ethylpiperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a piperazine ring with a bromophenylsulfonyl group at the 1-position and an ethyl group at the 4-position. Its molecular formula is C₁₁H₁₄BrN₂O₂S, with a molecular weight of approximately 348.26 g/mol. The presence of the bromine atom and sulfonamide functionality suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that it may function as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various pharmacological effects. For instance, similar compounds have shown activity against cancer cell lines and antimicrobial properties, suggesting that this compound may exhibit comparable effects .

Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit significant anticancer activity. For example, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer models. A study on related piperazine compounds highlighted their selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential therapeutic window for this compound .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Potential anticancer | Inhibition of specific enzymes/receptors |

| 1-(4-Methylphenylsulfonyl)-4-ethylpiperazine | Antimicrobial | Disruption of bacterial cell wall synthesis |

| 1-(2-Chlorophenylsulfonyl)-4-ethylpiperazine | Anticancer | Induction of apoptosis in cancer cells |

Antimicrobial Activity

Similar piperazine derivatives have been investigated for their antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects, making it a candidate for further investigation in infectious disease contexts .

In Vivo Studies

In vivo studies using animal models are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. For instance, a study involving a related compound demonstrated significant anti-arthritic activity in mice models induced by collagen antibodies, indicating the potential for this compound to modulate immune responses effectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has been essential in identifying the key features that contribute to the biological activity of piperazine derivatives. Variations in substituents on the piperazine ring significantly affect the potency and selectivity against various biological targets. For example, the introduction of different halogenated groups has been shown to enhance binding affinity to specific receptors .

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine?

The synthesis typically involves:

- Sulfonylation of the piperazine core : Reacting 4-ethylpiperazine with 3-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Confirmation via -/-NMR (to verify sulfonyl and ethyl group integration), mass spectrometry (exact mass ± 0.001 Da), and elemental analysis (C, H, N ± 0.3% theoretical) .

Q. How is structural elucidation performed for derivatives of this compound?

Advanced techniques include:

- X-ray crystallography : To resolve molecular conformation (e.g., dihedral angles between the sulfonyl-phenyl and piperazine moieties) and non-covalent interactions (e.g., C–H···O/F) .

- Multinuclear NMR : -NMR (if fluorinated analogs exist) and -NMR coupling constants to confirm stereoelectronic effects .

- HPLC-MS : For purity assessment and detection of trace byproducts (e.g., desulfonylated intermediates) .

Advanced Research Questions

Q. How do computational methods enhance the design of this compound derivatives?

- Reaction path prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model sulfonylation energetics and regioselectivity .

- Molecular docking : To predict binding affinities for targets like serotonin receptors (5-HT/5-HT) or antimicrobial enzymes, guided by the bromophenyl group's steric/electronic profile .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier penetration, critical for CNS drug candidates .

Q. What contradictions exist in reported bioactivity data for bromophenyl-piperazine derivatives?

- Antimicrobial activity : Some studies report MIC values of 2–8 µg/mL against S. aureus , while others show no activity due to variations in substituent positioning (e.g., 3-bromo vs. 4-bromo altering steric hindrance) .

- Receptor selectivity : Derivatives with 3-bromophenyl groups exhibit higher 5-HT affinity (K = 12 nM) but lower 5-HT selectivity compared to nitro-substituted analogs .

Q. How can crystallography data inform SAR (Structure-Activity Relationship) studies?

- Packing interactions : C–H···O/F interactions in the crystal lattice (e.g., bond lengths ~2.8–3.2 Å) correlate with solubility and membrane permeability .

- Conformational rigidity : Planar vs. twisted sulfonyl-phenyl geometries impact target binding; e.g., dihedral angles >30° reduce 5-HT receptor affinity .

Methodological Challenges

Q. What strategies resolve low yields in sulfonylation reactions?

- Microwave-assisted synthesis : Reduces reaction time from 12h to 30min, improving yield by 15–20% .

- Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems .

Q. How are stability issues addressed during storage?

- Lyophilization : For hygroscopic derivatives, lyophilized powders stored under argon at -20°C retain stability >2 years .

- Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolytic cleavage points (e.g., sulfonamide bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.